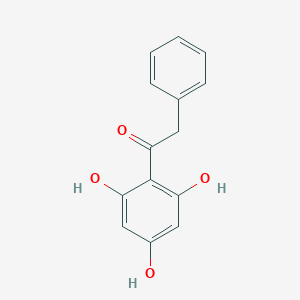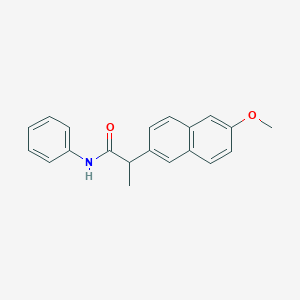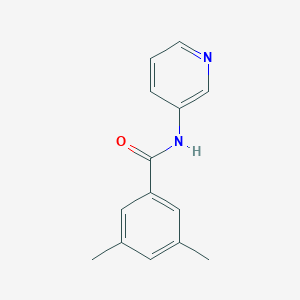![molecular formula C20H15FN4O2S2 B269825 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B269825.png)
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide is a synthetic compound that has been studied for its potential use in scientific research. It was first synthesized in 2012 and has since been the subject of numerous studies exploring its potential applications.
作用機序
The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and division.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide has a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of blood vessels in tumors, which can help to prevent their growth and spread.
実験室実験の利点と制限
One of the main advantages of using N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unharmed. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to optimize its use in experiments.
将来の方向性
There are a number of potential future directions for research involving N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide. One area of interest is exploring its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another area of interest is studying its potential use in the treatment of other diseases, such as autoimmune disorders or infectious diseases. Finally, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.
合成法
The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide involves the reaction of 2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetic acid with 4-fluorobenzaldehyde and thiosemicarbazide. The resulting product is then purified through recrystallization.
科学的研究の応用
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study.
特性
製品名 |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide |
|---|---|
分子式 |
C20H15FN4O2S2 |
分子量 |
426.5 g/mol |
IUPAC名 |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C20H15FN4O2S2/c1-25-18(27)14-4-2-3-5-15(14)23-20(25)29-11-17(26)24-19-22-16(10-28-19)12-6-8-13(21)9-7-12/h2-10H,11H2,1H3,(H,22,24,26) |
InChIキー |
UFAJWLPNAILODX-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |
正規SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-{[8-(benzyloxy)-2-quinolinyl]methylene}-4-bromobenzohydrazide](/img/structure/B269742.png)
![N'-{[8-(benzyloxy)-2-quinolinyl]methylene}-4-methoxybenzohydrazide](/img/structure/B269743.png)
![2,4-Dinitro-1-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B269746.png)
![3,4-dimethoxybenzaldehyde [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B269747.png)
![(4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B269753.png)
![N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide](/img/structure/B269754.png)

![5-(aminosulfonyl)-2-methoxy-N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}benzamide](/img/structure/B269758.png)
![N-{2-[4-(benzyloxy)phenyl]ethyl}-2-{2-nitro-4,5-dimethoxyphenyl}acetamide](/img/structure/B269759.png)


![5-bromo-N-[3-(4-morpholinyl)propyl]-2-thiophenesulfonamide](/img/structure/B269774.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B269789.png)
